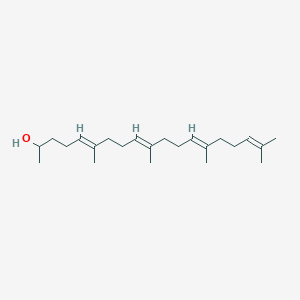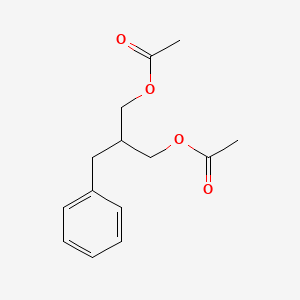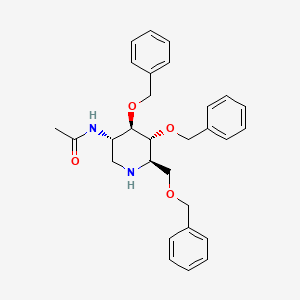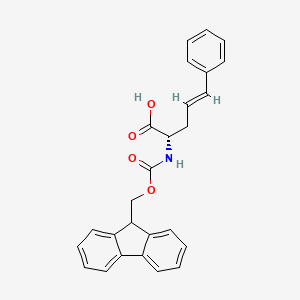
Endophenazine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Endophenazine B is a type of phenazine . Phenazines are a large group of nitrogen-containing heterocycles that provide diverse chemical structures and various biological activities . They are mainly isolated from marine and terrestrial microorganisms . This compound is specifically a metabolite of the species Streptomyces anulatus .
Synthesis Analysis
The biosynthetic gene cluster for endophenazines, i.e., prenylated phenazines from Streptomyces anulatus 9663, was heterologously expressed in several engineered host strains derived from Streptomyces coelicolor M145 . The highest production levels were obtained in strain M512 . In another study, two terpenoid phenazine pathways were designed and constructed in P. chlororaphis P3, resulting in the production of 279.43 mg/L endophenazine A and 189.2 mg/L endophenazine A1 .Molecular Structure Analysis
This compound has the molecular formula C19H18N2O3 . It contains a total of 44 bonds, including 26 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aliphatic), and 1 imine (aliphatic) .Chemical Reactions Analysis
The biosynthetic pathway of endophenazine A in P. chlororaphis P3 was designed and constructed. The prenyltransferase PpzP from Streptomyces anulatus 9663 was introduced into P. chlororaphis P3 and successfully synthesized endophenazine A . Another phenazine compound, endophenazine A1, was discovered and identified as a leakage of the intermediate 4-hydroxy-3-methyl-2-butene pyrophosphate (HMBPP) .Physical And Chemical Properties Analysis
This compound differs in chemical and physical properties according to the nature and/or position of functionalities . This gives rise to a full spectrum of colors ranging from the deep red to the light blue .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Endophenazine B can be achieved through a convergent synthesis approach, where two key fragments are synthesized separately and then coupled together to form the final product. The key fragments are the phenazine core and the side chain.", "Starting Materials": [ "4-nitroaniline", "2-chloroacetyl chloride", "sodium hydroxide", "sodium dithionite", "2-bromo-1-phenylethanone", "magnesium", "ethyl bromoacetate", "acetic acid", "sodium borohydride", "methyl iodide", "2-aminophenol", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "triethylamine", "1,2-dibromoethane", "sodium hydride", "2-bromo-1-phenylethanol", "sodium methoxide", "acetic acid", "sodium hydroxide", "2-bromo-1-phenylethylamine", "sodium cyanoborohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "sodium sulfite", "sodium hydroxide", "sodium nitrite", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "acetic acid", | |
CAS-Nummer |
479415-40-2 |
Molekularformel |
C₁₉H₁₈N₂O₃ |
Molekulargewicht |
322.36 |
Synonyme |
5,7-Dihydro-5-methyl-9-(3-methyl-2-buten-1-yl)-7-oxo-1-phenazinecarboxylic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)
![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)



![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B1142848.png)
